Piperidin-4-yl isopropylcarbamate
Description
Piperidin-4-yl isopropylcarbamate is a carbamate derivative featuring a piperidine ring substituted at the 4-position with an isopropylcarbamate group. Carbamates are widely utilized in medicinal chemistry due to their stability, bioavailability, and ability to act as prodrugs or enzyme inhibitors.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
piperidin-4-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)11-9(12)13-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
VBXRPRKZRVKKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzoylpiperidine Derivatives as MAGL Inhibitors
Benzoylpiperidine derivatives, such as compounds 10 (1-(3-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone) and 11 (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone), are potent inhibitors of monoacylglycerol lipase (MAGL), a target in pain and neurodegenerative disease therapy. Key findings include:
- Fluorine Substitution: Adding a second fluorine atom (compound 12) increased MAGL inhibition potency by 2.6-fold compared to mono-fluoro derivative 11, highlighting the role of halogenation in enhancing activity .
- Structural Sensitivity: Modifications to the phenolic fragment (e.g., pyridine substitution) reduced potency, emphasizing the importance of the benzoyl-piperidine scaffold .
Table 1: MAGL Inhibition Data
| Compound | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|
| 10 | 850 | 3-Hydroxybenzoyl |
| 11 | 320 | 2-Fluoro-5-hydroxybenzoyl |
| 12 | 123 | 2,4-Difluoro-5-hydroxybenzoyl |
Piperidin-4-yl Esters in Pulmonary Therapeutics
The biphenyl-2-ylcarbamic acid piperidin-4-yl ester derivatives (e.g., diphosphate and dioxalate salts) demonstrate crystallinity advantages for pulmonary disorder treatments. These compounds highlight:
- Formulation Stability : Crystalline salts improve shelf-life and solubility, critical for inhalable formulations .
- Structural Contrast : Unlike Piperidin-4-yl isopropylcarbamate, these derivatives incorporate a biphenyl-carbamic acid group, expanding π-π stacking interactions for enhanced receptor binding .
Antimicrobial Piperidin-4-yl Indole Derivatives
Compounds like DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) synergize with carbapenems against methicillin-resistant S. aureus (MRSA). Key distinctions:
Isopropylcarbamate Derivatives: Carisoprodol
Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), a muscle relaxant, shares the isopropylcarbamate group but differs in having dual carbamate groups. Key comparisons:
- Metabolism : Carisoprodol is metabolized to meprobamate, a GABAergic agent, whereas this compound’s single carbamate may limit metabolic complexity .
- Bioavailability : The diol backbone in carisoprodol enhances water solubility, whereas the piperidine ring in this compound may favor CNS penetration .
Piperidine Carboxylic Acid Isopropyl Esters
EP 1,808,168 B1 describes 4-[6-(substituted)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl esters with diverse substituents (e.g., morpholinyl, benzenesulfonyl). These compounds illustrate:
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